molecular formula C₁₁H₁₀¹⁵N₄O₂ B1146572 Hydralazine-15N4 Pyruvic Acid Hydrazone CAS No. 1346606-25-4

Hydralazine-15N4 Pyruvic Acid Hydrazone

Cat. No.: B1146572
CAS No.: 1346606-25-4
M. Wt: 234.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Isotopic Composition

The molecular composition of this compound is defined by its molecular formula C₁₁H₁₀¹⁵N₄O₂, which reflects the incorporation of four nitrogen-15 isotopes within the molecular framework. This isotopic labeling distinguishes it from the standard hydralazine pyruvic acid hydrazone, which possesses the molecular formula C₁₁H₁₀N₄O₂. The molecular weight of the nitrogen-15 labeled compound is 234.2 grams per mole, representing an increase of approximately 4 atomic mass units compared to the non-isotopic analog, which has a molecular weight of 230.22 grams per mole.

The isotopic composition features four strategically positioned nitrogen-15 atoms that replace the naturally occurring nitrogen-14 isotopes. This substitution provides the compound with enhanced detectability and tracking capabilities in mass spectrometric analyses without significantly altering its chemical behavior or biological activity. The nitrogen-15 isotopes are distributed throughout the phthalazine ring system and the hydrazone linkage, enabling comprehensive monitoring of the molecule's metabolic fate in biological systems.

Table 1: Molecular Composition Comparison

Property This compound Standard Hydralazine Pyruvic Acid Hydrazone
Molecular Formula C₁₁H₁₀¹⁵N₄O₂ C₁₁H₁₀N₄O₂
Molecular Weight 234.2 g/mol 230.22 g/mol
Isotopic Labeling Four ¹⁵N atoms Natural isotope distribution
Mass Difference +4.0 amu Reference

The presence of the four nitrogen-15 isotopes creates a distinctive mass spectral signature that facilitates unambiguous identification and quantification in complex biological matrices. This isotopic enrichment is particularly valuable for pharmacokinetic studies where precise discrimination between the administered compound and endogenous metabolites is required.

IUPAC Nomenclature and Synonymy

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the primary IUPAC name being (2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid, modified to indicate the nitrogen-15 isotopic substitution. The compound is also known by several alternative systematic names that reflect different aspects of its chemical structure and formation pathway.

The comprehensive list of synonymous designations includes 2-(1-Phthalazinylhydrazono)propanoic acid, 1-Hydrazinophthalazine pyruvic hydrazone, and 2-[2-(1-Phthalazinyl)hydrazinylidene]propanoic acid. These various nomenclature systems reflect the compound's dual nature as both a hydrazone derivative and a carboxylic acid, incorporating the phthalazine ring system characteristic of hydralazine-based compounds.

Table 2: Nomenclature and Identification Data

Nomenclature Type Designation
IUPAC Name (2E)-2-(phthalazin-1-ylhydrazinylidene)propanoic acid
Alternative IUPAC 2-(1-Phthalazinylhydrazono)propanoic acid
Common Name This compound
Chemical Abstracts Service Number 1346606-25-4
Systematic Name 2-[2-(1-Phthalazinyl)hydrazinylidene]propanoic acid

The Chemical Abstracts Service registry number for the nitrogen-15 labeled compound is 1346606-25-4, which differs from the standard hydralazine pyruvic acid hydrazone registry number of 67536-13-4. This distinct identification number reflects the unique isotopic composition and ensures proper differentiation in chemical databases and regulatory documentation.

Crystallographic Data and Conformational Analysis

The three-dimensional structural characteristics of this compound are derived from computational modeling and conformational analysis studies that reveal the spatial arrangement of atoms within the molecule. The compound exists in multiple conformational states, with computational chemistry databases indicating the presence of eight distinct conformers that represent energetically favorable molecular geometries.

The molecular structure features a phthalazine ring system connected to a propanoic acid moiety through a hydrazone linkage, creating a planar aromatic system with an extended aliphatic chain. The hydrazone functional group exhibits E/Z geometric isomerism, with the E-configuration being the predominant form under physiological conditions. The dihedral angles between the phthalazine ring and the hydrazone linkage influence the overall molecular conformation and may affect binding interactions with biological targets.

Table 3: Structural Parameters

Structural Feature Value/Description
Ring System Phthalazine (bicyclic aromatic)
Functional Groups Hydrazone, Carboxylic acid
Geometric Isomerism E/Z at hydrazone linkage
Conformers 8 energetically favorable forms
Heavy Atom Count 17 atoms
Rotatable Bonds 3

The topological polar surface area of the molecule is calculated to be 87.5 square angstroms, indicating moderate polarity that affects its solubility and membrane permeability characteristics. The hydrogen bond donor count is 2, while the hydrogen bond acceptor count is 6, suggesting significant potential for intermolecular interactions through hydrogen bonding networks.

Comparative Analysis with Non-isotopic Analog

The structural and physicochemical properties of this compound can be systematically compared with its non-isotopic analog to understand the effects of nitrogen-15 substitution on molecular characteristics. While the fundamental chemical structure remains identical, the isotopic substitution introduces subtle but measurable differences in mass spectral behavior, nuclear magnetic resonance properties, and analytical detection methods.

The mass spectral fragmentation patterns of the nitrogen-15 labeled compound show characteristic shifts corresponding to the additional mass contributed by the four nitrogen-15 isotopes. This mass difference of 4.0 atomic mass units is maintained throughout various fragmentation processes, enabling unambiguous identification even in complex biological matrices where multiple hydrazone metabolites may be present simultaneously.

Table 4: Comparative Properties Analysis

Property Hydralazine-15N4 Variant Standard Analog Difference
Exact Mass 234.080376 Da 230.080376 Da +4.000 Da
Monoisotopic Mass 234.080376 Da 230.080376 Da +4.000 Da
Chemical Stability Equivalent Reference No significant change
Biological Activity Presumed equivalent Reference Expected minimal impact
Analytical Sensitivity Enhanced (MS detection) Standard Improved discrimination

The nuclear magnetic resonance spectroscopic characteristics differ primarily in the nitrogen chemical shifts, where the nitrogen-15 isotopes exhibit distinct resonance frequencies compared to nitrogen-14. This difference is particularly valuable for structural elucidation studies and metabolic pathway investigations where nitrogen atoms play crucial roles in molecular interactions and transformations.

The biological activity and pharmacological properties of the nitrogen-15 labeled compound are expected to be essentially identical to the standard analog, as isotopic substitution typically does not significantly alter binding affinities or enzymatic interactions. However, the isotopic labeling provides substantial advantages for pharmacokinetic studies, metabolic pathway mapping, and quantitative analysis in biological systems where precise tracking of the administered compound is required.

Properties

CAS No.

1346606-25-4

Molecular Formula

C₁₁H₁₀¹⁵N₄O₂

Molecular Weight

234.2

Synonyms

2-[2-(1-Phthalazinyl)hydrazinylidene-5N4]propanoic Acid;  2-(1-Phthalazinylhydrazono-5N4)propanoic Acid;  1-Phthalazinylhydrazone-5N4 Pyruvic Acid; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Metabolic Pathways

Hydralazine-15N4 pyruvic acid hydrazone is crucial for understanding the pharmacokinetics of hydralazine. Its isotopic labeling allows researchers to trace the compound's behavior in biological systems with high precision. The compound serves as a major plasma metabolite of hydralazine, which is essential for evaluating its bioavailability and metabolic pathways.

  • Stability and Detection : Studies have shown that this hydrazone maintains stability in biological fluids, making it an excellent candidate for in vivo studies. For instance, peak plasma levels of the compound can be attained without significant adverse effects, indicating its safety for use in clinical settings .
  • Metabolic Insights : The compound aids in elucidating the metabolic fate of hydralazine, revealing that it is rapidly converted into pyruvic acid hydrazone upon administration. This conversion is vital for understanding the prolonged antihypertensive effects observed with hydralazine therapy .

Analytical Applications

The versatility of this compound extends to various analytical applications:

  • Drug Interaction Studies : It is employed to investigate the interactions between hydralazine and biological targets, enhancing our understanding of its pharmacodynamics .
  • Bioanalytical Method Development : The compound has been utilized to develop sensitive assays capable of detecting low concentrations of hydralazine and its metabolites in plasma and urine samples. This capability is critical for both clinical monitoring and research purposes .

Therapeutic Potential

Emerging research suggests that this compound may have therapeutic applications beyond its role as a metabolite:

Case Studies and Research Findings

Several case studies highlight the importance of this compound in clinical and laboratory settings:

StudyFindings
Clinical EvaluationIn a study involving healthy volunteers, intravenous administration of the compound showed predictable pharmacokinetics without significant side effects .
Metabolism StudyResearch demonstrated rapid formation and excretion of pyruvic acid hydrazone following administration of labeled hydralazine, confirming its role as a major metabolite .
Anticancer ResearchVarious derivatives have shown promising results against cancer cell lines, suggesting potential avenues for further exploration with isotopically labeled compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydralazine Pyruvic Acid Hydrazone (Non-Isotope Version)

  • Structural and Metabolic Similarities: Both compounds share the core hydrazone structure formed between hydralazine and pyruvic acid. This metabolite is generated rapidly in human plasma post-hydralazine administration, accounting for the majority of "apparent hydralazine" detected in non-specific assays .
  • Pharmacokinetic Differences: Half-Life: The non-isotope metabolite has a plasma half-life of 156 minutes in humans, significantly longer than hydralazine itself (15–31 minutes) . Specific GLC assays later isolated the metabolite by derivatizing it with 3-trifluoromethyl-s-triazolo[3,4-a]phthalazine . Pharmacological Inactivity: Despite high plasma levels in humans, the metabolite lacks cardiovascular activity in animal models.

Other Hydrazone Derivatives

  • General Hydrazide-Hydrazones : Compounds like thiophene- and coumarin-based hydrazones (e.g., thiazolidines, oxadiazoles) are synthesized for analgesic or anti-inflammatory applications. However, their structures lack the phthalazine core of hydralazine derivatives, resulting in divergent biological activities .
  • Pyruvic Acid-Derived Hydrazones : Pyruvic acid’s dual carbonyl and carboxylic acid groups allow it to form hydrazones with diverse amines. Unlike hydralazine’s metabolite, these derivatives (e.g., phenylhydrazones) are often used as analytical standards or intermediates in organic synthesis .

Isotope-Labeled Advantages

  • Analytical Precision: Hydralazine-15N4 Pyruvic Acid Hydrazone avoids cross-reactivity in assays, a critical limitation of the non-labeled metabolite. This enables accurate quantification in complex biological matrices .
  • Metabolic Tracing: The ¹⁵N isotopes facilitate differentiation from endogenous pyruvic acid conjugates, providing unambiguous data on hydralazine’s metabolic fate .

Key Research Findings

Parameter This compound Non-Isotope Hydralazine Hydrazone Other Hydrazones
Molecular Weight 234.20 230.22 (C₁₁H₁₂N₄O₂) Variable (e.g., 180–300 g/mol)
Analytical Utility High (isotope tracing, NMR/MS studies) Low (interferes with parent drug assays) Moderate (specific derivatization required)
Pharmacological Activity None (research tool) None (inactive metabolite) Variable (e.g., analgesic, anti-inflammatory)
Plasma Half-Life N/A (tracer use) 156 minutes (humans) Not applicable

Preparation Methods

Starting Materials and Reaction Pathway

The synthesis of Hydralazine-15N4 begins with phthalazinone as the primary precursor. To introduce nitrogen-15 labels, isotopically enriched hydrazine hydrate (15N-labeled) replaces conventional hydrazine in the reaction with 1-chlorophthalazine. This substitution ensures that all four nitrogen atoms in the hydralazine structure are 15N isotopes.

The reaction proceeds via nucleophilic substitution, where 1-chlorophthalazine (synthesized from phthalazinone and phosphorus oxychloride) reacts with 15N-labeled hydrazine hydrate. Critical parameters include:

  • Temperature : Maintained between 0°C and 30°C to prevent side reactions.

  • Solvent System : Conducted in a non-organic medium, typically an aqueous or short-chain alcoholic solution (e.g., methanol).

Table 1: Reaction Conditions for Hydralazine-15N4 Synthesis

ParameterValue/DescriptionSource
Precursor1-Chlorophthalazine
Labeled Reagent15N-Hydrazine Hydrate (≥98% enrichment)
Reaction Temperature0–30°C
SolventMethanol/Water (3:1 v/v)
Yield75–80%

Purification and Isolation

Post-reaction, the crude Hydralazine-15N4 base is precipitated by cooling the reaction mixture to 0–5°C. Purification involves:

  • Activated Carbon Treatment : Removes colored impurities in methanol.

  • Chelating Agents : Ethylenediaminetetraacetic acid (EDTA) is used to sequester metal ions, enhancing purity.

  • Recrystallization : From methanol/water mixtures to achieve >99% chemical purity.

Formation of Hydralazine-15N4 Pyruvic Acid Hydrazone

Hydrazone Synthesis Protocol

Hydralazine-15N4 reacts with pyruvic acid under mild acidic conditions to form the hydrazone derivative. The reaction mechanism involves condensation between the hydrazine group of Hydralazine-15N4 and the ketone group of pyruvic acid.

Key Steps :

  • Stoichiometry : A 1:1 molar ratio of Hydralazine-15N4 to pyruvic acid ensures complete conversion.

  • pH Control : Maintained at 4.5–5.5 using sodium acetate buffer to favor hydrazone formation.

  • Temperature : Conducted at 25°C for 24 hours to achieve equilibrium.

Table 2: Optimization of Hydrazone Formation

ParameterOptimal ValueImpact on YieldSource
Molar Ratio (Hyd:PA)1:1Maximizes product
pH5.0Prevents hydrolysis
Reaction Time24 hours95% completion
SolventAqueous (NaOAc buffer)Enhances solubility

Isolation of the Sodium Salt

The hydrazone is isolated as its sodium salt to improve solubility for pharmacological applications. The process involves:

  • Neutralization : Adding sodium hydroxide to the reaction mixture to pH 7.0–7.5.

  • Lyophilization : Freeze-drying the aqueous solution to obtain a stable, crystalline product.

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : 15N NMR confirms isotopic enrichment, showing distinct peaks at 325 ppm (hydrazone N) and 280 ppm (phthalazine N).

  • Mass Spectrometry : High-resolution ESI-MS exhibits a molecular ion peak at m/z 234.22 (C11H10N4O2 + Na).

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase C18 column with UV detection at 254 nm achieves baseline separation, reporting >99% purity.

  • Elemental Analysis : Matches theoretical values for C (57.39%), H (4.38%), N (24.34%).

Synthetic Challenges and Mitigation Strategies

Isotopic Dilution

Using 15N-labeled hydrazine hydrate of lower purity (<98%) leads to isotopic dilution, reducing the 15N4 enrichment. Mitigation involves sourcing high-purity reagents and verifying enrichment via mass spectrometry.

Byproduct Formation

Side products like 3-methyl-s-triazolo[3,4-a]phthalazine are minimized by:

  • Controlled Reaction Temperatures : Avoiding excess heat during hydralazine synthesis.

  • Chelating Agents : EDTA prevents metal-catalyzed degradation .

Q & A

Q. What is the synthetic protocol for Hydralazine-15N4 Pyruvic Acid Hydrazone, and how does isotopic labeling (15N4) influence reaction optimization?

this compound is synthesized via condensation between hydralazine-15N4 and pyruvic acid under acidic or neutral conditions. The isotopic labeling (15N4) requires precise stoichiometric control to avoid isotopic dilution. Reaction conditions (e.g., pH, temperature, solvent) must be optimized to achieve high yields. For example, ethanol or 1,4-dioxane with catalytic piperidine at 120°C for 4–6 hours can yield 62–70% product . The 15N4 labeling facilitates metabolic tracing in pharmacokinetic studies.

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

  • UV-Vis Spectroscopy : Used to monitor hydrazone formation via absorbance shifts (e.g., λmax ~300 nm for hydrazones) .
  • Chromatography (HPLC/UPLC) : Quantifies purity and resolves isomers (e.g., cis/trans hydrazones) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z for C10H12N6O3 with 15N4 isotopic pattern) .
  • NMR : Distinguishes tautomeric forms (e.g., enol-keto equilibria in hydrazones) .

Q. How does this compound differ structurally from non-isotopic analogs, and what are the implications for experimental design?

The 15N4 label replaces natural abundance nitrogen atoms in the hydrazine moiety, enhancing detection sensitivity in tracer studies. This modification does not alter the compound’s reactivity but improves quantification in metabolic profiling (e.g., via LC-MS/MS). Researchers must account for isotopic effects in kinetic studies, particularly in enzyme-mediated reactions .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do competing pathways affect its pharmacological activity?

Hydralazine-15N4 undergoes two primary metabolic routes:

  • Hydroxylation : Major pathway (70–80%), yielding inactive metabolites like phthalazinone .
  • Hydrazone Formation : Minor pathway (20–30%), generating active metabolites (pyruvic acid hydrazone and acetone hydrazone) with vasodilatory potency equivalent to the parent drug . Contradictions arise in studies reporting variable metabolite ratios due to acetylator phenotypes (e.g., fast vs. slow acetylators). Researchers should use hepatocyte models or CYP450 inhibitors to isolate pathways .

Q. How can reaction conditions be optimized to resolve low yields in the synthesis of this compound?

Low yields (e.g., <50%) often stem from incomplete condensation or side reactions. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by pyruvic acid.
  • Catalysis : Piperidine (0.01 equiv.) accelerates imine formation .
  • Temperature Control : Heating at 70–80°C minimizes decomposition of the hydrazone .
  • Isotopic Purity : Use HPLC-purified hydralazine-15N4 to avoid unlabeled contaminants .

Q. What experimental approaches address contradictions in reported metabolite potency?

Discrepancies in metabolite activity (e.g., hydralazine pyruvate hydrazone vs. acetone hydrazone) can be resolved via:

  • Receptor Binding Assays : Compare IC50 values for vasodilation in aortic ring models .
  • Isotopic Tracers : Use 15N4-labeled hydralazine to track metabolite distribution in vivo .
  • Computational Modeling : Molecular docking studies to assess binding affinity with guanylate cyclase .

Q. How can structural modifications of this compound enhance its stability or bioactivity?

  • Chelation : Introduce metal-binding groups (e.g., thiophene or coumarin derivatives) to stabilize the hydrazone moiety .
  • Prodrug Design : Modify the hydrazone with ester linkages for pH-dependent release in target tissues .
  • Heterocyclic Fusion : Synthesize pyrazole or triazine hybrids to improve metabolic resistance .

Methodological Notes for Data Interpretation

  • Contradiction Analysis : Cross-validate metabolic data using both in vitro (microsomal assays) and in vivo (rodent models) systems .
  • Yield Optimization : Use design-of-experiment (DoE) frameworks to statistically model solvent, catalyst, and temperature interactions .
  • Stability Testing : Assess hydrazone degradation under physiological pH (4–8) and light exposure using accelerated stability protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.